Home > Products > Screening Compounds P102656 > hemoglobin Windsor
hemoglobin Windsor - 125547-25-3

hemoglobin Windsor

Catalog Number: EVT-1521541
CAS Number: 125547-25-3
Molecular Formula: C12H16N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin Windsor is classified under the broader category of hemoglobin variants, which are structural abnormalities of hemoglobin that can lead to various hematological disorders. These variants can arise from genetic mutations affecting the globin chains' amino acid sequences. Hemoglobin Windsor specifically falls into the category of unstable hemoglobins due to its propensity for denaturation and precipitation under certain conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hemoglobin Windsor involves the following steps:

  1. Blood Sample Collection: Blood samples are obtained from individuals suspected of having hemoglobinopathies.
  2. Electrophoretic Studies: Hemoglobin variants are often identified using electrophoresis, where Hemoglobin Windsor migrates towards the anode under alkaline conditions due to its altered charge properties.
  3. Purification: The variant hemoglobin can be purified through precipitation techniques followed by column chromatography.
  4. Peptide Analysis: The purified beta-chain variant undergoes tryptic digestion, and the resulting peptides are analyzed using high-performance liquid chromatography (HPLC) to confirm the amino acid substitution .
Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C₁₄₃H₂₃₁N₃₄O₃₃Fe
  • Molecular Weight: Approximately 64 kDa
  • Key Structural Feature: The presence of an aspartic acid residue at position 11 creates a more polar environment within the heme pocket compared to valine, influencing oxygen binding dynamics .
Chemical Reactions Analysis

Reactions and Technical Details

Hemoglobin Windsor participates in several chemical reactions typical for hemoglobins, including:

  • Oxygen Binding: The variant demonstrates an increased affinity for oxygen compared to normal hemoglobin, which can lead to impaired oxygen delivery to tissues.
  • Denaturation: Under physiological conditions, Hemoglobin Windsor may undergo denaturation more readily than normal variants, leading to precipitation and formation of inclusions.
  • Stability Tests: Stability assays such as isopropanol stability tests can confirm the variant's instability compared to normal hemoglobins .
Mechanism of Action

Process and Data

The mechanism of action for Hemoglobin Windsor primarily revolves around its altered oxygen affinity:

  • Increased Oxygen Affinity: The substitution at position 11 enhances the binding strength between oxygen molecules and the heme groups within the variant hemoglobin.
  • Impact on Oxygen Delivery: While increased affinity may seem beneficial, it can hinder effective oxygen release in peripheral tissues, potentially leading to tissue hypoxia.
  • Clinical Implications: Patients with Hemoglobin Windsor may experience symptoms associated with both anemia and inadequate tissue oxygenation due to these dynamics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark red solution when dissolved in physiological saline.
  • Solubility: Soluble in aqueous solutions but may precipitate under certain conditions due to instability.

Chemical Properties

  • pH Stability Range: Typically stable within a physiological pH range but may show altered behavior under extreme pH conditions.
  • Thermal Stability: Less stable than normal hemoglobins; higher temperatures may accelerate denaturation.

Relevant data suggest that Hemoglobin Windsor's instability leads to a higher incidence of hemolytic episodes in affected individuals .

Applications

Scientific Uses

Hemoglobin Windsor serves as an important subject in hematology research due to its unique properties:

  • Diagnostic Tool: It aids in understanding beta-globin chain mutations and their clinical implications.
  • Research on Hemolytic Anemia: Studying this variant contributes to broader knowledge regarding unstable hemoglobins and their role in various hematological disorders.
  • Genetic Studies: Investigating mutations like those found in Hemoglobin Windsor helps elucidate mechanisms underlying hereditary blood disorders .
Introduction to Hemoglobin Windsor

Historical Discovery and Nomenclature

The identification of Hb Windsor was reported in the journal Hemoglobin in 1989 by Gilbert et al., who described a novel unstable hemoglobin variant in a 9-month-old child of Anglo-Saxon descent presenting with hemolytic anemia [2] [10]. The variant was named Hb Windsor following the established convention of naming hemoglobin variants after geographical locations—in this case, Windsor, the place of identification [10]. This discovery was particularly significant as it represented a de novo mutation; comprehensive family studies confirmed that neither parent carried the variant, eliminating vertical inheritance and suggesting a spontaneous germline or early somatic mutation [10].

Analytical characterization revealed that Hb Windsor constituted approximately 27-30% of the total hemoglobin in the proband's erythrocytes, consistent with the expected expression pattern for heterozygous beta-chain variants [2] [10]. Initial detection methods included cellulose acetate electrophoresis, which demonstrated an abnormal fast-migrating band compared to Hb A, and isoelectric focusing, which provided superior separation of the variant from normal adult hemoglobin [10]. Structural analysis required tryptic digestion of isolated globin chains followed by high-performance liquid chromatography (HPLC) separation of peptides and amino acid sequencing, which pinpointed the Val→Asp substitution at position 11 of the beta-globin chain [2].

Molecular Characteristics and Functional Implications

Hb Windsor's molecular pathology centers on a single nucleotide transversion (GTT→GAT) at codon 11 of the HBB gene, resulting in the replacement of a non-polar valine residue with a negatively charged aspartic acid residue at position β11 [2] [10]. This residue resides within the A-helix (A8 position) of the beta-globin subunit, a region critical for maintaining the structural integrity of the heme pocket—the hydrophobic crevice that securely holds the heme group essential for oxygen binding [2].

Table 1: Molecular Characteristics of Hemoglobin Windsor

CharacteristicDetail
Affected GeneHBB (beta-globin gene on chromosome 11)
Nucleotide Changec.34G→D (GTT → GAT at codon 11)
Amino Acid Substitutionβ11(A8) Valine → Aspartic acid
Structural DomainA-helix (A8 position)
Functional DomainProximal heme pocket
Variant Percentage~27-30% in heterozygotes

The introduction of a charged residue (aspartic acid) into the highly hydrophobic heme environment disrupts critical hydrophobic interactions essential for heme retention. This destabilization manifests clinically as hemoglobin instability, evidenced by the formation of insoluble precipitates known as Heinz bodies within erythrocytes [2] [10]. Functional studies further revealed that Hb Windsor exhibits markedly increased oxygen affinity, likely resulting from conformational changes in the globin chain that alter the equilibrium between the tense (T) and relaxed (R) states of the hemoglobin tetramer, favoring the high-affinity R-state [2]. Additionally, the variant demonstrates reversible oxygen binding despite its instability, though the impaired heme-globin interaction predisposes to autoxidation and methemoglobin formation, further compromising oxygen-carrying capacity [2].

Clinical Significance in Hemoglobinopathy Research

The clinical presentation of Hb Windsor provides a paradigm for understanding unstable hemoglobin variants. The index case—a 9-month-old infant—presented with severe hemolytic anemia (hemoglobin 59 g/L) during an intercurrent viral infection, highlighting how physiological stressors can unmask the instability of such variants [2]. Peripheral blood examination revealed a distinctive erythrocyte morphology including fragmented cells (schistocytes), target cells, stippled cells, nucleated red blood cells, polychromasia, and spherocytes, indicative of ongoing intravascular hemolysis and compensatory erythropoiesis [2].

Table 2: Clinical and Laboratory Features of Hemoglobin Windsor

FeatureManifestation in Index Case
Hemoglobin Level59 g/L (severe anemia)
Peripheral Blood SmearFragmented cells, target cells, stippling, nucleated RBCs, spherocytes
Inclusion BodiesHb H-like inclusions (Heinz bodies)
Stability TestPositive isopropanol stability test
Oxygen AffinityIncreased
Variant Quantity~27% of total hemoglobin

The isopropanol stability test yielded positive results, confirming the inherent instability of the variant hemoglobin, while heat stability tests similarly demonstrated accelerated precipitation compared to normal hemoglobin [2]. The formation of Heinz bodies (denatured hemoglobin aggregates) identified in the patient's erythrocytes directly correlates with the shortened red cell lifespan characteristic of unstable hemoglobin variants [2]. This instability stems from the molecular vulnerability of Hb Windsor to oxidative damage and precipitation, particularly under metabolic stress such as fever or infection, which increases oxidative pressure on erythrocytes [2].

From a diagnostic perspective, Hb Windsor presents challenges due to its electrophoretic behavior. While it migrates rapidly toward the anode on cellulose acetate electrophoresis at alkaline pH, resembling other fast variants like Hb J, its definitive identification required peptide mapping and amino acid analysis—a process now more efficiently accomplished through DNA sequencing and mass spectrometry [10]. The case underscores the importance of specialized testing in characterizing rare variants when common methods like HPLC might not provide definitive identification.

Epidemiological Context and Rare Variant Classification

Hb Windsor stands as an exceedingly rare hemoglobin variant, with only a single documented case in the medical literature since its initial description over three decades ago [2] [10]. This extreme rarity places it among the rarest class of hemoglobin variants, contrasting sharply with globally prevalent variants like HbS, HbC, HbE, or HbD Punjab. The absence of reported familial transmission and its occurrence as a de novo mutation significantly limit its prevalence and geographical distribution [10].

Population genetic databases, including Genome Aggregation Database (gnomAD), show no entries for the β11(A8)Val→Asp mutation, corroborating its exceptional rarity [10]. This classification as a sporadic variant distinguishes it from most other hemoglobinopathies that follow classic autosomal dominant inheritance patterns. The Windsor case illustrates that not all hemoglobin variants are inherited; some arise from spontaneous germline mutations with significant implications for genetic counseling. When encountering a novel hemoglobin variant with instability, Hb Windsor serves as a reference point for understanding the clinical consequences of mutations affecting the A-helix region of the beta-globin chain, particularly residues involved in heme contact stabilization [2].

In the broader landscape of hemoglobin variants, Hb Windsor belongs to the category of unstable hemoglobin variants, which collectively account for approximately 10% of all characterized hemoglobinopathies. Unlike thalassemias (quantitative defects) or sickling disorders (polymerization defects), unstable variants primarily manifest through hemolytic mechanisms due to protein precipitation. Its specific mutation location at β11 places it in a small group of A-helix variants affecting heme pocket stability, distinct from common variants like HbS (β6Glu→Val) or HbC (β6Glu→Lys) that primarily alter surface properties [2]. The continued study of such rare variants expands our understanding of structure-function relationships in hemoglobin and refines diagnostic approaches for unexplained hemolytic anemias.

Properties

CAS Number

125547-25-3

Product Name

hemoglobin Windsor

Molecular Formula

C12H16N2

Synonyms

hemoglobin Windsor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.